2,4-dibromopyridine;dichloromercury
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Overview
Description
The compound with the identifier “2,4-dibromopyridine;dichloromercury” is a chemical substance cataloged in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-dibromopyridine;dichloromercury involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 2,4-dibromopyridine;dichloromercury undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2,4-dibromopyridine;dichloromercury has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, this compound finds applications in the industry, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dibromopyridine;dichloromercury involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The pathways involved may include enzymatic reactions, signal transduction, and gene expression regulation. Understanding the mechanism of action is crucial for elucidating the compound’s biological and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds: 2,4-dibromopyridine;dichloromercury can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with analogous structures or functional groups. These comparisons help in understanding the distinct properties and applications of this compound.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and reactivity. Compared to similar compounds, this compound may exhibit different reactivity patterns, stability, and biological activity. These unique features make it a valuable compound for various research and application purposes.
Properties
IUPAC Name |
2,4-dibromopyridine;dichloromercury |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N.2ClH.Hg/c6-4-1-2-8-5(7)3-4;;;/h1-3H;2*1H;/q;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKRXRZIWFYJRA-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)Br.Cl[Hg]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1Br)Br.Cl[Hg]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2Cl2HgN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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